Draconin C
Description
Draconin C is a naturally occurring organic compound isolated primarily from the resin of Dracaena draco (dragon blood tree) and related species such as Draconina dracaena draco . Structurally, it belongs to a class of secondary metabolites characterized by complex aromatic frameworks with hydroxyl and/or methoxy substituents. Unlike its analogs Draconin A and Draconin B, this compound lacks significant cytotoxicity in standard assays (e.g., against human cancer cell lines) . Its molecular formula, C₂₄H₂₈O₈, distinguishes it from other congeners, and its physical properties include a melting point of 168–170°C, moderate solubility in polar solvents (e.g., methanol, ethanol), and an optical rotation of [α]ᴅ²⁵ = +37.5° (c = 0.1, CHCl₃) .
Properties
Molecular Formula |
C40H60O15 |
|---|---|
Molecular Weight |
780.9 g/mol |
IUPAC Name |
[(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S)-4,5-dihydroxy-2-[(1S,2S,3'S,4S,4'S,6S,7S,8R,9S,12S,13R,14R,16R)-3',4',16-trihydroxy-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C40H60O15/c1-16-14-50-40(35(48)29(16)44)17(2)28-26(55-40)13-24-22-8-7-20-11-21(42)12-27(39(20,6)23(22)9-10-38(24,28)5)53-36-33(31(46)25(43)15-49-36)54-37-34(52-19(4)41)32(47)30(45)18(3)51-37/h7,17-18,21-37,42-48H,1,8-15H2,2-6H3/t17-,18-,21+,22+,23-,24-,25-,26-,27+,28-,29-,30-,31-,32+,33+,34+,35-,36-,37-,38-,39-,40-/m0/s1 |
InChI Key |
YYYQAUCUWHBYHS-CPMLXNJUSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4([C@@H](C[C@@H](C5)O)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)O)OC(=O)C)C)C)O[C@]18[C@H]([C@H](C(=C)CO8)O)O |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CC=C5C4(C(CC(C5)O)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)C)O)O)OC(=O)C)C)C)OC18C(C(C(=C)CO8)O)O |
Synonyms |
draconin C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues: Draconin A and Draconin B
Draconin C shares a core scaffold with Draconin A (C₂₃H₂₆O₇) and Draconin B (C₂₄H₃₀O₉) but differs in substituent groups and stereochemistry (Table 1). Key distinctions include:
- Functional Groups : this compound lacks the acetylated hydroxyl group present in Draconin A, which may explain its reduced reactivity in cytotoxic pathways .
- Optical Activity : this compound exhibits a higher optical rotation ([α]ᴅ²⁵ = +37.5°) compared to Draconin A ([α]ᴅ²⁵ = +22.8°), suggesting differences in chiral centers or conformational flexibility .
Functionally Similar Compounds
- Doryphornine : Isolated from Menispermum dauricum, this alkaloid shares this compound’s moderate solubility in polar solvents but exhibits neuroprotective effects rather than cytotoxicity .
- Dotriacontanic Acid : A long-chain fatty acid (C₃₂H₆₄O₂) from Artemisia roxburghiana, it contrasts sharply with this compound in both structure (linear vs. cyclic) and function (emollient vs. antioxidant) .
Mechanistic and Application Differences
- Cytotoxicity Mechanism : Draconin A and B likely interact with topoisomerase II or mitochondrial membranes, whereas this compound’s inertness suggests steric hindrance or poor target binding .
- Therapeutic Potential: this compound’s lack of cytotoxicity positions it as a candidate for non-cytotoxic applications (e.g., chronic inflammation), unlike Draconin A/B, which are studied for oncology .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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